molecular formula C26H30N4O B11278248 N-(4-butylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

N-(4-butylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B11278248
M. Wt: 414.5 g/mol
InChI Key: IFQNOZDASRVZED-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    Pathways: Interference with cellular pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides, such as:

Uniqueness

    Structural Features: The presence of the butyl group and the specific substitution pattern on the aromatic rings.

    Biological Activity: Unique interactions with molecular targets, leading to distinct biological effects.

Properties

Molecular Formula

C26H30N4O

Molecular Weight

414.5 g/mol

IUPAC Name

N-(4-butylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C26H30N4O/c1-2-3-7-20-10-12-23(13-11-20)29-26(31)22-14-16-30(17-15-22)25-18-24(27-19-28-25)21-8-5-4-6-9-21/h4-6,8-13,18-19,22H,2-3,7,14-17H2,1H3,(H,29,31)

InChI Key

IFQNOZDASRVZED-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4

Origin of Product

United States

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